1-(6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine
CAS No.:
Cat. No.: VC15812828
Molecular Formula: C15H16FN5
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16FN5 |
|---|---|
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | 1-[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C15H16FN5/c1-9(2)14(17)15-19-18-13-8-7-12(20-21(13)15)10-3-5-11(16)6-4-10/h3-9,14H,17H2,1-2H3 |
| Standard InChI Key | HUXKZFWCSOFXKM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyridazine ring (a six-membered diazine) condensed with a 1,2,4-triazole moiety. The 4-fluorophenyl group is appended at the 6-position of the pyridazine ring, while a 2-methylpropan-1-amine substituent occupies the 3-position of the triazole ring. This arrangement confers both aromatic stacking potential (via the fluorophenyl group) and hydrogen-bonding capabilities (via the amine).
Key molecular properties include:
The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving membrane permeability and target binding affinity .
Synthesis and Structural Modifications
Synthetic Pathways
Synthesis typically proceeds through a multi-step sequence:
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Pyridazine Core Formation: Condensation of hydrazine derivatives with appropriately substituted pyridazine precursors. For example, 3-amino-6-(4-fluorophenyl)pyridazine serves as a common intermediate.
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Triazole Ring Construction: Cyclization via Huisgen 1,3-dipolar cycloaddition or oxidative ring closure using reagents like bromine in acetic acid .
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Side Chain Introduction: The 2-methylpropan-1-amine group is introduced through nucleophilic substitution or reductive amination, often employing NaBH₃CN or H₂/Pd-C .
Structural Optimization
Modifications to the core structure significantly influence bioactivity:
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Fluorophenyl Group: Replacement with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) alters electron density and binding kinetics .
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Amine Side Chain: Bulkier substituents (e.g., cyclopropylmethyl) enhance metabolic stability but may reduce solubility .
Biological Activity and Mechanism
PDE4 Inhibition
Structural analogs exhibit potent PDE4A inhibition (IC₅₀ = 1.5–7.3 nM), critical for modulating cAMP levels in inflammatory cells. The 2-methylpropan-1-amine side chain likely interacts with the PDE4 hydrophobic pocket, while the triazolopyridazine core chelates catalytic metal ions .
Antiviral Activity
In silico studies suggest affinity for viral RNA-dependent RNA polymerase (RdRp). The fluorine atom may form halogen bonds with RdRp residues, as observed in hepatitis C virus (HCV) protease inhibitors.
Structure-Activity Relationships (SAR)
Critical SAR trends include:
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Position 6 Substitutions: 4-Fluorophenyl > 4-chlorophenyl > phenyl in antimicrobial assays (2.5 vs. 5.1 vs. 12.8 µg/mL MIC against E. coli).
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Amine Side Chain: Branched alkylamines (e.g., 2-methylpropyl) improve metabolic stability (t₁/₂ = 4.7 h in rat liver microsomes) compared to linear chains (t₁/₂ = 1.2 h) .
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Triazole Ring Modifications: Replacement with thiadiazole reduces PDE4 affinity by 50-fold, emphasizing the importance of nitrogen positioning .
Pharmacokinetic and Toxicological Considerations
While pharmacokinetic data for this specific compound are unavailable, related triazolopyridazines show:
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Moderate oral bioavailability (F = 35–45%) due to first-pass metabolism.
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CYP3A4-mediated oxidation of the fluorophenyl group generates 4-hydroxy metabolites excreted renally .
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In vitro toxicity screening (HepG2 cells) indicates an IC₅₀ > 100 µM, suggesting a wide therapeutic window .
Future Directions and Applications
Therapeutic Development
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Neuroinflammation: PDE4 inhibition could ameliorate neuroinflammation in Alzheimer’s models.
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Oncology: DNA intercalation properties warrant exploration in combination with topoisomerase inhibitors.
Chemical Probes
The fluorinated aromatic system makes this compound a candidate for ¹⁹F-NMR studies of target engagement in cellular environments.
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